An In-depth Technical Guide to 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the benzophenone scaffold is a ubiquitous and privileged structure, forming the core of numerous bioactive compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2] Its rigid, diaryl ketone framework provides a versatile platform for introducing a variety of functional groups, thereby modulating pharmacological activity. This guide focuses on a specific, highly functionalized derivative: 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone (CAS Number: 898770-52-0).
This molecule uniquely combines three key structural motifs, each contributing to its potential as a drug candidate:
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A Halogenated Phenyl Ring: The presence of bromine and fluorine atoms can significantly influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. The bromine atom also offers a reactive handle for further synthetic diversification through cross-coupling reactions.
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A Benzophenone Core: This diaryl ketone linker is a known pharmacophore in drugs targeting a range of biological systems, including enzymes like cyclooxygenases (COX) and acetylcholinesterase (AChE).[1][3]
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A Pyrrolidinomethyl Group: The pyrrolidine ring is a five-membered nitrogen heterocycle prevalent in both natural products and synthetic drugs.[4][5] Its inclusion often enhances solubility and provides a basic nitrogen center capable of forming crucial ionic interactions with biological targets.[6]
This technical guide provides a comprehensive overview of 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone, detailing its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, methods for analytical characterization, and an exploration of its potential applications in drug discovery based on its structural components.
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone are summarized below.
| Property | Value | Source |
| CAS Number | 898770-52-0 | |
| Molecular Formula | C₁₈H₁₇BrFNO | |
| Molecular Weight | 362.24 g/mol | |
| Canonical SMILES | C1CN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F | N/A |
| Appearance | (Predicted) Off-white to pale yellow solid | N/A |
| Solubility | (Predicted) Soluble in organic solvents like DCM, DMSO, DMF; sparingly soluble in water | N/A |
| pKa | (Predicted) ~8.5-9.5 for the pyrrolidine nitrogen | N/A |
Proposed Synthesis and Purification Workflow
The proposed two-step synthesis involves the preparation of the requisite acyl chloride followed by its reaction with a commercially available substituted benzene.
Diagram of Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound via Friedel-Crafts acylation.
Experimental Protocol: A Self-Validating System
This protocol is designed with internal checks and balances. The success of each step is confirmed before proceeding, ensuring a trustworthy and reproducible workflow.
Step 1: Synthesis of 4-Bromo-3-fluorobenzoyl chloride
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Causality: The carboxylic acid must be converted to the more reactive acyl chloride to facilitate the electrophilic aromatic substitution in the subsequent Friedel-Crafts reaction. Thionyl chloride is a standard and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.
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Methodology:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-fluorobenzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
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Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure (distillation). The crude 4-bromo-3-fluorobenzoyl chloride, a pale yellow oil or low-melting solid, is typically used directly in the next step without further purification.
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Step 2: Friedel-Crafts Acylation to yield 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone
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Causality: This is the key C-C bond-forming step. Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of 3-(pyrrolidin-1-ylmethyl)toluene. The reaction is performed at a low temperature initially to control the exothermic reaction and prevent side reactions.
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Methodology:
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In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).
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Cool the suspension to 0°C using an ice bath.
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To this suspension, add a solution of 4-bromo-3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
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After the addition is complete, add a solution of 3-(pyrrolidin-1-ylmethyl)toluene (1.1 eq) in anhydrous DCM dropwise.
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Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
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Stir vigorously for 30 minutes. Separate the organic layer.
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Extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification Workflow
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Causality: The crude product will likely contain unreacted starting materials and potential side products. Column chromatography is the standard method for purifying organic compounds of this nature, separating them based on polarity.
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Methodology:
-
Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes, with the addition of a small amount of triethylamine (~1%) to prevent the basic amine product from streaking on the acidic silica gel, is a logical starting point.
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Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
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Load the adsorbed product onto the column and elute with the chosen solvent system.
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Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone.
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Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on both rings, with splitting patterns dictated by the substitution. A singlet for the methylene bridge (-CH₂-) connecting the pyrrolidine to the phenyl ring is expected, along with multiplets for the pyrrolidine ring protons. The integration of these signals should correspond to the number of protons in the structure.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display a characteristic signal for the ketone carbonyl carbon (typically ~190-200 ppm). Signals for all other unique carbon atoms in the aromatic rings, the methylene bridge, and the pyrrolidine ring should also be present.[9]
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MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode should show a strong signal for the molecular ion [M+H]⁺. A characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak and bromine-containing fragments, serving as a key diagnostic feature.
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FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band around 1650-1670 cm⁻¹ is expected, corresponding to the C=O stretch of the diaryl ketone. C-H stretches for the aromatic and aliphatic portions, as well as C-F and C-Br stretches, will also be present.
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HPLC (High-Performance Liquid Chromatography): To assess purity, the compound can be analyzed by reverse-phase HPLC. A pure sample should exhibit a single major peak.
Potential Applications in Drug Discovery
The structural features of 4-bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone suggest several promising avenues for investigation in drug development. The molecule can be viewed as a scaffold that merges the properties of known bioactive classes.
Diagram of Structure-Activity Relationships
Caption: Logical relationships between structural features and potential biological activities.
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Anti-inflammatory Agents: Many benzophenone derivatives, such as ketoprofen, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[3] The core structure of the title compound makes it a candidate for investigation as a novel COX inhibitor.
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Anticancer Therapeutics: The benzophenone scaffold has been explored for its anti-tumor properties, with some derivatives showing the ability to induce apoptosis and inhibit angiogenesis.[10] Recent studies have identified potential target hub genes such as AKT1, CASP3, and STAT3 for certain benzophenone compounds, suggesting a role in key cancer signaling pathways.[11] The pyrrolidine moiety is also found in numerous antineoplastic agents.[4]
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Central Nervous System (CNS) Agents: The ability of benzophenones to cross the blood-brain barrier has led to their investigation for CNS disorders. For instance, certain derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease.[1] Furthermore, the pyrrolidinomethyl group is a common feature in compounds designed to interact with CNS targets, such as histamine H3 receptor antagonists.[6]
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Antiviral Research: Substituted benzophenones have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing activity against HIV-1.[1] The specific combination of functional groups in this molecule could offer a novel interaction profile with viral enzymes.
Conclusion
4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone is a compound of significant interest for medicinal chemists and drug discovery professionals. Its synthesis, while not explicitly documented, can be reliably achieved through established methods like Friedel-Crafts acylation. The convergence of a halogenated phenyl ring, a proven benzophenone core, and a pharmacologically significant pyrrolidine moiety creates a rich platform for exploring a wide range of biological activities. This guide provides the foundational knowledge—from synthesis to potential application—to empower researchers to investigate this promising molecule and its derivatives as potential next-generation therapeutics.
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